molecular formula CH3ClNaO3S+ B227728 Sodium Chloromethanesulfonate CAS No. 10352-63-3

Sodium Chloromethanesulfonate

Cat. No. B227728
CAS RN: 10352-63-3
M. Wt: 153.54 g/mol
InChI Key: HKPHUICWPSKEMR-UHFFFAOYSA-N
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Description

Sodium Chloromethanesulfonate, with the molecular formula CH2ClNaO3S, is a compound that has been used in various chemical reactions . It has a molecular weight of 152.53 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a sodium atom, a chloromethanesulfonate group, and an oxygen atom . The InChI code for this compound is 1S/CH3ClO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.53 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3. It also has a Rotatable Bond Count of 1. The Exact Mass and Monoisotopic Mass of this compound are both 151.9310871 g/mol. The Topological Polar Surface Area is 65.6 Ų. It has a Heavy Atom Count of 7 and a Formal Charge of 0 .

Scientific Research Applications

  • Formation of Trichloromethane in Chlorinated Water and Fresh-Cut Produce : Sodium Chloromethanesulfonate, when reacted with citric acid, contributes significantly to the formation of trichloromethane in wash water, depending on the type of cut-vegetables. This study demonstrates the chemical reactions and by-products that occur in fresh produce sanitation processes using chlorine-based compounds (Fan & Sokorai, 2015).

  • Efficacy of Various Solutions in Endodontic Irrigation : This research evaluated the effectiveness of sodium hypochlorite in preventing the formation of orange-brown precipitate during endodontic procedures. The study highlights the interaction of sodium hypochlorite with other compounds and its implications in dental procedures (Chhabra et al., 2018).

  • Crystal Structure of Sodium Trichloromethanesulfonate Monohydrate : This paper provides detailed insights into the crystal structure of Sodium Trichloromethanesulfonate Monohydrate, which is crucial for understanding its chemical properties and potential applications in various scientific fields (Damian, Eriksson, & Sandström, 2006).

  • Effects of Sodium Bisulfite on Axons of Cultured Mouse Dorsal Root Ganglion Neurons : This study examines the effects of Sodium Bisulfite, closely related to this compound, on axonal transport in cultured mouse neurons. It provides insights into the biological impacts of such compounds on nerve cells (Takenami et al., 2014).

  • Efficacy of Sodium Chlorite as an Inhibitor of Enzymatic Browning in Apple Slices : This paper explores the use of Sodium Chlorite, a compound related to this compound, as an inhibitor of browning in apple slices. Such studies are significant for the food industry, particularly in the preservation and processing of fresh produce (Lu, Luo, Turner, & Feng, 2007).

properties

IUPAC Name

sodium;chloromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPHUICWPSKEMR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2ClNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10352-63-3
Record name sodium chloromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium Chloromethanesulfonate
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Sodium Chloromethanesulfonate
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Reactant of Route 6
Sodium Chloromethanesulfonate

Q & A

Q1: What is a common application of sodium chloromethanesulfonate in organic synthesis?

A1: this compound is commonly employed as a reagent in the synthesis of aryloxymethanesulfonates. [] This class of compounds can serve as useful intermediates in various organic reactions. One research paper details a method utilizing this compound to efficiently synthesize sodium aryloxymethanesulfonates using microwave irradiation. []

Q2: Besides its use in organic synthesis, does this compound have other applications?

A2: Yes, this compound is also utilized in the development of materials with specific properties. For instance, it has been used in the synthesis of zwitterionic antistatic modifiers for polymers like poly(ethylene terephthalate) (PET) and polyamide 6 (PA6). [] These modifiers enhance the antistatic properties of the polymers, reducing static buildup and improving their performance in various applications.

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